Cas no 25361-69-7 (Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1))

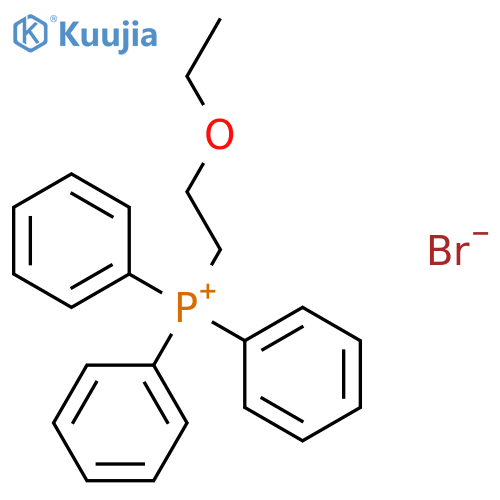

25361-69-7 structure

商品名:Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1)

CAS番号:25361-69-7

MF:C22H24BrOP

メガワット:415.303126335144

MDL:MFCD27937860

CID:275237

PubChem ID:24189128

Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 化学的及び物理的性質

名前と識別子

-

- Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1)

- 2-ethoxyethyl(triphenyl)phosphanium,bromide

- (2-ethoxyethyl)triphenylphosphonium bromide

- 2-Ethoxyethyltriphenylphosphonium-Ion

- NSC84061

- 25361-69-7

- AB86661

- NSC-84061

- (2-Ethoxyethyl)(triphenyl)phosphanium bromide

- 2-ethoxyethyl(triphenyl)phosphanium;bromide

- SXPXVPGJBRZVLW-UHFFFAOYSA-M

- CS-0433445

- DTXSID70637549

- C78099

- (2-Ethoxyethyl)triphenylphosphoniuMbroMide

- SCHEMBL17511368

-

- MDL: MFCD27937860

- インチ: InChI=1S/C22H24OP.BrH/c1-2-23-18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1

- InChIKey: SXPXVPGJBRZVLW-UHFFFAOYSA-M

- ほほえんだ: [Br-].CCOCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 335.15662

- どういたいしつりょう: 414.07481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 292

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- PSA: 9.23

- LogP: 1.02100

Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504115-1g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 95% | 1g |

¥715 | 2023-04-14 | |

| 1PlusChem | 1P01JMOU-1g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 97% | 1g |

$63.00 | 2023-12-18 | |

| Aaron | AR01JMX6-25g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 97% | 25g |

$517.00 | 2023-12-14 | |

| 1PlusChem | 1P01JMOU-25g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 97% | 25g |

$455.00 | 2023-12-18 | |

| 1PlusChem | 1P01JMOU-5g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 97% | 5g |

$149.00 | 2023-12-18 | |

| Advanced ChemBlocks | P39332-5G |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 95% | 5G |

$200 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504115-5g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 95% | 5g |

¥2299 | 2023-04-14 | |

| Advanced ChemBlocks | P39332-25G |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 95% | 25G |

$660 | 2023-09-15 | |

| Advanced ChemBlocks | P39332-1G |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 95% | 1G |

$65 | 2023-09-15 | |

| Aaron | AR01JMX6-5g |

(2-Ethoxyethyl)triphenylphosphonium bromide |

25361-69-7 | 97% | 5g |

$163.00 | 2025-02-11 |

Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1) 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

25361-69-7 (Phosphonium,(2-ethoxyethyl)triphenyl-, bromide (1:1)) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量